![molecular formula C13H18BrN B7858048 1-(3-Bromobenzyl)-2-methylpiperidine](/img/structure/B7858048.png)
1-(3-Bromobenzyl)-2-methylpiperidine
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Overview
Description
1-(3-Bromobenzyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromobenzyl group attached to the nitrogen atom of a piperidine ring, with a methyl group at the second position of the piperidine ring
Preparation Methods
The synthesis of 1-(3-Bromobenzyl)-2-methylpiperidine typically involves the reaction of 3-bromobenzyl chloride with 2-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Bromobenzyl)-2-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to produce the corresponding dehalogenated product.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Intermediate in Drug Synthesis
- This compound serves as an important intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. Its structural characteristics allow for modifications that can lead to the development of novel therapeutic compounds.
2. Anticancer Activity
- Research indicates that 1-(3-Bromobenzyl)-2-methylpiperidine exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation by targeting specific signaling pathways, such as the Akt pathway, which is crucial for cell survival and growth.
3. Antiviral Potential
- The compound has also demonstrated antiviral activity, particularly against SARS-CoV-2. Molecular docking studies suggest that it binds effectively to the main protease (M pro) of the virus, indicating its potential as a scaffold for developing antiviral drugs.
The biological activities of this compound can be summarized in the following table:
Activity Type | Target/Pathway | Effect | Reference |
---|---|---|---|
Anticancer | Akt signaling pathway | Inhibition of cell proliferation | |
Antiviral | SARS-CoV-2 M pro | Inhibition of viral replication | |
Neuropharmacological | Monoamine oxidase (MAO) | Inhibition leading to antidepressant effects |
Organic Synthesis Applications
Building Block in Organic Chemistry
- This compound is utilized as a building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions—such as substitution, oxidation, and reduction—makes it versatile for creating diverse compounds.
Case Studies
Case Study: Anticancer Potential
A study focused on evaluating the anticancer properties of this compound revealed that it significantly inhibited breast cancer cell lines by inducing apoptosis through the Akt signaling pathway. This highlights its potential for further development into effective anticancer agents.
Case Study: Antiviral Efficacy
Another investigation assessed the compound's efficacy against SARS-CoV-2. The results from molecular docking studies indicated strong binding affinity to the viral protease, suggesting that modifications to enhance its structure could lead to improved therapeutic efficacy against emerging viral strains.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(3-Bromobenzyl)-2-methylpiperidine can be compared with other similar compounds, such as:
1-(4-Bromobenzyl)-2-methylpiperidine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorobenzyl)-2-methylpiperidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromobenzyl)piperidine: Lacks the methyl group at the second position of the piperidine ring.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.
Biological Activity
1-(3-Bromobenzyl)-2-methylpiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is particularly relevant in the context of neurological disorders and cancer treatment. Understanding its biological activity is crucial for the development of effective pharmacological agents.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a bromobenzyl group and a methyl group. The presence of the bromine atom enhances its binding affinity to various biological targets, which is essential for its activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromobenzyl moiety is believed to enhance the compound's binding affinity, leading to modulation of the target's activity. This mechanism is significant for its application in treating various diseases, including cancer and viral infections.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that piperidine derivatives, including this compound, can inhibit cancer cell proliferation by targeting specific signaling pathways such as the Akt pathway, which is crucial for cell survival and growth .
- Antiviral Activity : It has shown promise as a potential inhibitor against SARS-CoV-2, with studies suggesting that modifications to the piperidine structure can enhance antiviral properties .
- Neuropharmacological Effects : The compound may also act on neurotransmitter systems, influencing conditions like depression and anxiety through monoamine oxidase inhibition, similar to other piperidine derivatives .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a study focusing on piperidine derivatives, this compound was synthesized and evaluated for its anticancer properties. The compound demonstrated significant inhibitory effects on breast cancer cell lines by inducing apoptosis through the inhibition of the Akt signaling pathway. The study highlighted that modifications in the piperidine structure could lead to enhanced potency against various cancer types .
Case Study: Antiviral Efficacy
Another investigation explored the efficacy of this compound as an antiviral agent against SARS-CoV-2. Molecular docking studies indicated strong binding affinity to the main protease (M pro) of the virus, suggesting that this compound could serve as a scaffold for developing novel antiviral drugs. The findings emphasized the importance of structural modifications to improve therapeutic efficacy against emerging viral strains .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-2-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-5-2-3-8-15(11)10-12-6-4-7-13(14)9-12/h4,6-7,9,11H,2-3,5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYFARSBSNTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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